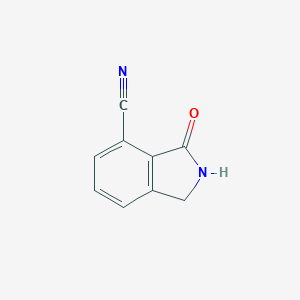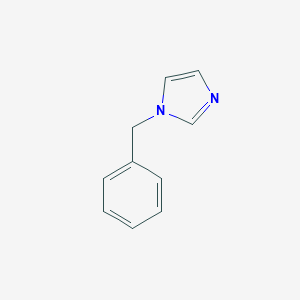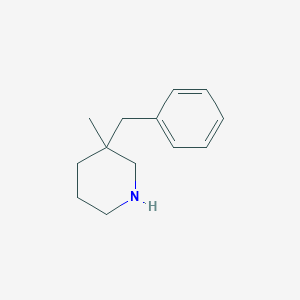
3-Benzyl-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-3-methylpiperidine, also known as BMPC or MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a piperidine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Wirkmechanismus
The mechanism of action of 3-Benzyl-3-methylpiperidine involves its conversion to the toxic metabolite MPP+ within dopaminergic neurons. MPP+ then selectively destroys these neurons by inhibiting complex I of the electron transport chain, leading to oxidative stress and cell death. This mechanism of action is similar to that of the herbicide paraquat, which has been linked to Parkinson's disease in humans.
Biochemische Und Physiologische Effekte
3-Benzyl-3-methylpiperidine has been found to have a variety of biochemical and physiological effects, including the selective destruction of dopaminergic neurons, the induction of oxidative stress, and the activation of microglia. These effects make it a valuable tool in the study of various biological processes, including neurodegeneration, inflammation, and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Benzyl-3-methylpiperidine in lab experiments is its ability to selectively destroy dopaminergic neurons, making it a valuable tool in the study of Parkinson's disease and other neurological disorders. However, there are also several limitations to its use, including its potential toxicity to non-dopaminergic neurons and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving 3-Benzyl-3-methylpiperidine, including the development of new synthesis methods to increase its yield and purity, the identification of new applications for its use in scientific research, and the development of new analogs with improved solubility and selectivity. Additionally, further studies are needed to better understand the biochemical and physiological effects of 3-Benzyl-3-methylpiperidine, as well as its potential toxicity to non-dopaminergic neurons.
Synthesemethoden
The synthesis of 3-Benzyl-3-methylpiperidine involves the reaction of benzylmagnesium chloride with 3-methylpiperidine. This reaction results in the formation of 3-Benzyl-3-methylpiperidine as a white solid with a melting point of 102-104°C. The yield of this reaction is typically around 70-80%, making it a relatively efficient synthesis method.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-3-methylpiperidine has been widely used in scientific research due to its ability to selectively destroy dopaminergic neurons in the brain. This makes it a valuable tool in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra. 3-Benzyl-3-methylpiperidine has also been used in the study of other neurological disorders, such as Huntington's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
136422-42-9 |
|---|---|
Produktname |
3-Benzyl-3-methylpiperidine |
Molekularformel |
C13H19N |
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
3-benzyl-3-methylpiperidine |
InChI |
InChI=1S/C13H19N/c1-13(8-5-9-14-11-13)10-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 |
InChI-Schlüssel |
KTIYNAZWVXBGCB-UHFFFAOYSA-N |
SMILES |
CC1(CCCNC1)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1(CCCNC1)CC2=CC=CC=C2 |
Synonyme |
3-BENZYL-3-METHYL-PIPERIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



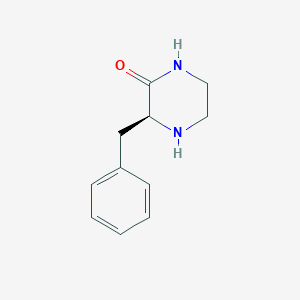
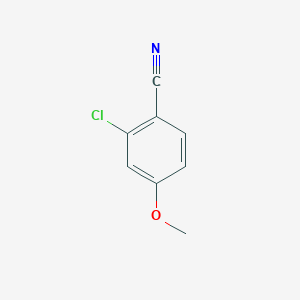
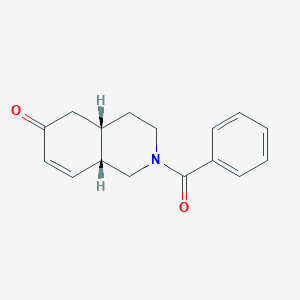
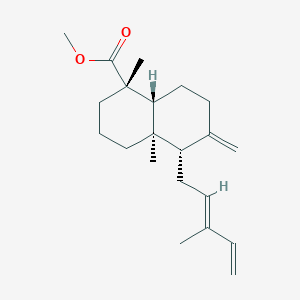
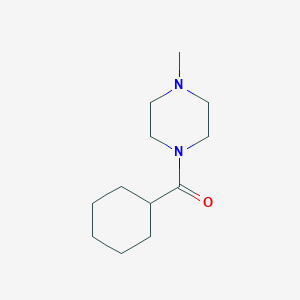
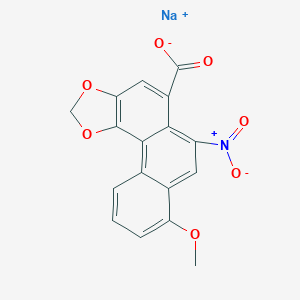

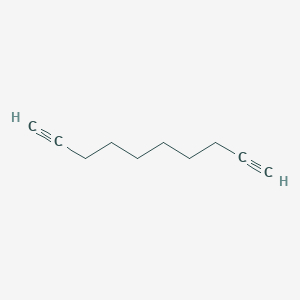
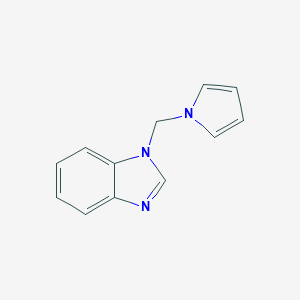
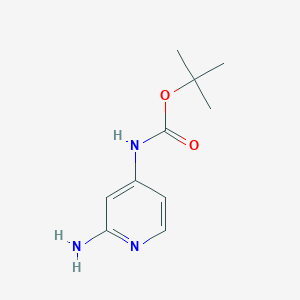
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)

